molecular formula C22H24N2O B5611864 1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B5611864
M. Wt: 332.4 g/mol
InChI Key: WTZCWBWHXYBJIV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a naphthalen-1-ylmethyl group

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, improvements to the synthesis method, or further studies into its properties .

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with 2-methoxyphenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the naphthalen-1-ylmethyl group, which may result in different chemical and biological properties.

    4-(Naphthalen-1-ylmethyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and potential applications

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-5-4-11-21(22)24-15-13-23(14-16-24)17-19-9-6-8-18-7-2-3-10-20(18)19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZCWBWHXYBJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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